molecular formula C23H13BrClNO B15211092 8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline CAS No. 675597-82-7

8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline

Cat. No.: B15211092
CAS No.: 675597-82-7
M. Wt: 434.7 g/mol
InChI Key: HGQOIUUPYAAZKI-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline is a complex heterocyclic compound that features a unique fusion of furan and quinoline rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol with bromine can yield the desired furoquinoline structure . The reaction conditions often involve the use of solvents like tetrahydrofuran and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often relies on scalable synthetic routes that can be optimized for yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process. specific industrial methods for this compound are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Cyclization and Coupling Reactions: It can be involved in further cyclization or coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with DNA, leading to the disruption of cellular processes and inhibition of cell growth. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furoquinoline derivatives and halogenated quinolines, such as:

Uniqueness

What sets 8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline apart is its specific substitution pattern and the fusion of the furan and quinoline rings, which confer unique chemical properties and biological activities

Properties

CAS No.

675597-82-7

Molecular Formula

C23H13BrClNO

Molecular Weight

434.7 g/mol

IUPAC Name

8-bromo-4-chloro-2,3-diphenylfuro[3,2-c]quinoline

InChI

InChI=1S/C23H13BrClNO/c24-16-11-12-18-17(13-16)22-20(23(25)26-18)19(14-7-3-1-4-8-14)21(27-22)15-9-5-2-6-10-15/h1-13H

InChI Key

HGQOIUUPYAAZKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C(=NC4=C3C=C(C=C4)Br)Cl)C5=CC=CC=C5

Origin of Product

United States

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